molecular formula C8H6ClFO2 B8530188 3-Fluorobenzyl chloroformate

3-Fluorobenzyl chloroformate

Cat. No.: B8530188
M. Wt: 188.58 g/mol
InChI Key: ILYGUGFHNBBRLZ-UHFFFAOYSA-N
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Description

3-Fluorobenzyl chloroformate (CAS: Not explicitly provided) is a fluorinated aromatic chloroformate ester with the molecular formula C₈H₆ClFO₂. It is widely utilized in organic synthesis, particularly for introducing the 3-fluorobenzyloxycarbonyl (Fmoc-like) protecting group in peptide chemistry and pharmaceutical intermediates. The fluorine atom at the meta position of the benzyl ring modulates electronic and steric properties, influencing reactivity and interactions with biological targets .

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

(3-fluorophenyl)methyl carbonochloridate

InChI

InChI=1S/C8H6ClFO2/c9-8(11)12-5-6-2-1-3-7(10)4-6/h1-4H,5H2

InChI Key

ILYGUGFHNBBRLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC(=O)Cl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

3-Fluorobenzyl chloroformate is instrumental in the synthesis of several bioactive compounds, particularly in the development of pharmaceuticals targeting various diseases.

Key Uses:

  • Synthesis of Anti-Cancer Agents: It acts as an intermediate in synthesizing compounds with anti-cancer properties. For instance, researchers have explored its role in developing inhibitors for tyrosinase enzymes, which are linked to melanoma progression .
  • Neuroprotective Drugs: The compound is involved in synthesizing drugs like safinamide and ralfinamide, which are used for treating neurological disorders such as epilepsy and Parkinson's disease. These drugs modulate neurotransmitter release and have shown efficacy in clinical settings .
  • Enzyme Inhibitors: The incorporation of 3-fluorobenzyl moieties into drug candidates can enhance their binding affinity to target enzymes, improving therapeutic outcomes.

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for constructing complex molecular architectures.

Applications:

  • Protecting Groups: It is utilized as a protecting group for alcohols during multi-step syntheses. The stability of the 3-fluorobenzyl group under various reaction conditions allows for selective deprotection strategies .
  • Cross-Coupling Reactions: The compound participates in nucleophilic addition reactions and can be involved in cross-coupling methodologies like Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.

Polymer Chemistry

The modification of polymer properties using this compound has significant implications for material science.

Key Modifications:

  • Thermal and Mechanical Properties: By incorporating 3-fluorobenzyl groups into polymer matrices, researchers can enhance thermal stability and mechanical strength, leading to the development of specialized materials suitable for high-performance applications .
  • Smart Materials: The compound's reactivity allows it to be used in creating smart materials that respond to environmental stimuli, expanding its application in fields such as nanotechnology and biomedical engineering.

Agrochemical Development

In the agricultural sector, this compound is essential for synthesizing effective agrochemicals.

Applications:

  • Pesticides and Herbicides: Its role in developing new agrochemicals contributes to improved crop protection strategies. The incorporation of fluorinated compounds often enhances biological activity against pests and diseases .

Case Study 1: Synthesis of Safinamide

A detailed study highlighted the efficient synthesis of safinamide using this compound. This compound was pivotal in achieving high yields and purity essential for pharmacological applications. The synthesis process demonstrated the compound's utility in producing therapeutically active agents with minimal side effects .

Case Study 2: Tyrosinase Inhibition

Research on tyrosinase inhibitors incorporated the 3-chloro-4-fluorophenyl motif derived from this compound. The study revealed that this structural feature significantly enhanced inhibitory activity against tyrosinase, showcasing its potential in developing anti-melanoma drugs .

Data Tables

Application AreaSpecific UseKey Benefits
PharmaceuticalsAnti-cancer agentsEnhanced efficacy against cancer cells
Neuroprotective drugsImproved treatment outcomes for CNS disorders
Organic SynthesisProtecting groupsStability under various reaction conditions
Cross-coupling reactionsFormation of complex biaryl compounds
Polymer ChemistryModification of polymer propertiesIncreased thermal stability and mechanical strength
Agrochemical DevelopmentSynthesis of pesticidesEnhanced biological activity against pests

Comparison with Similar Compounds

Reactivity and Solvolysis Mechanisms

Chloroformates undergo solvolysis via addition-elimination or ionization mechanisms , depending on solvent ionizing power (YCl) and nucleophilicity (NT). Studies using the Grunwald-Winstein equation reveal:

Compound Mechanism in High Ionizing Solvents (e.g., HFIP) Mechanism in Low Ionizing Solvents Key Substituent Effect
Ethyl chloroformate Ionization Addition-elimination Terminal Cl enhances carbocation stability
Neopentyl chloroformate Faster solvolysis due to 1,2-methyl shift Similar to ethyl/propyl derivatives Bulky neopentyl group stabilizes tertiary carbocation
3-Fluorobenzyl chloroformate* Likely ionization in HFIP-rich solvents Addition-elimination in polar aprotic solvents Fluorine’s electron-withdrawing effect stabilizes transition state

*Inferred from analogous benzyl derivatives.

Key Insight: The meta-fluorine in this compound likely reduces nucleophilic attack rates compared to non-fluorinated benzyl analogues (e.g., benzyl chloroformate) due to its electron-withdrawing nature, while enhancing stability in ionizing solvents .

Table: Inhibitory Activity of Halogenated Benzyl Derivatives

Compound Substituent Position Relative Inhibitory Activity (vs. 3-Fluorobenzyl)
3-Fluorobenzyl (5b) Meta 1.0 (Baseline)
3-Chlorobenzyl (3c) Meta 1.5–2.0× Higher
6-Chlorobenzyl (9e) Ortho 0.5× Lower

Q & A

Q. What are the limitations of using this compound in large-scale syntheses?

  • Hydrolysis sensitivity : Requires strict anhydrous conditions, complicating scale-up in humid environments .
  • Toxicity : Occupational exposure limits (OELs) for similar chloroformates (e.g., benzyl) are as low as 0.1 ppm, necessitating advanced engineering controls .

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